molecular formula C10H20OS2 B14399316 [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-59-1

[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol

Cat. No.: B14399316
CAS No.: 88101-59-1
M. Wt: 220.4 g/mol
InChI Key: CFAMWBDETNBEJU-VHSXEESVSA-N
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Description

[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol is a chemical compound with the molecular formula C10H20OS2 It is characterized by its unique structure, which includes a dithiolan ring and a hexyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol typically involves the formation of the dithiolan ring followed by the introduction of the hexyl side chain. One common method involves the reaction of a suitable dithiol with an epoxide under acidic conditions to form the dithiolan ring. The hexyl group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolan ring to a dithiol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.

Scientific Research Applications

[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(2R,4S)-2-Hexyl-1,3-dithiolane-4-yl]methanol: Similar structure but with a dithiolane ring instead of a dithiolan ring.

    [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol is unique due to its specific stereochemistry and the presence of both a dithiolan ring and a hexyl side chain

Properties

CAS No.

88101-59-1

Molecular Formula

C10H20OS2

Molecular Weight

220.4 g/mol

IUPAC Name

[(2R,4S)-2-hexyl-1,3-dithiolan-4-yl]methanol

InChI

InChI=1S/C10H20OS2/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-11H,2-8H2,1H3/t9-,10+/m0/s1

InChI Key

CFAMWBDETNBEJU-VHSXEESVSA-N

Isomeric SMILES

CCCCCC[C@@H]1SC[C@@H](S1)CO

Canonical SMILES

CCCCCCC1SCC(S1)CO

Origin of Product

United States

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